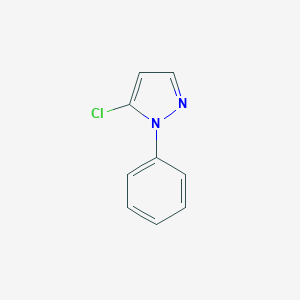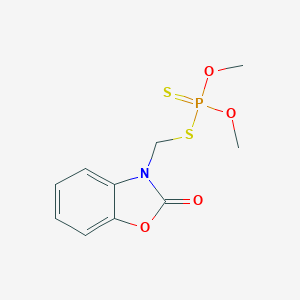
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate, also known as phoxim, is a widely used organophosphate insecticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phoxim is commonly used in agriculture to control pests and has also been used in public health programs to control disease-carrying insects.
Wirkmechanismus
Phoxim acts by irreversibly inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This can cause overstimulation of the nervous system and ultimately lead to paralysis and death. The mechanism of action of O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate is similar to that of other organophosphate insecticides.
Biochemische Und Physiologische Effekte
Phoxim exposure has been shown to cause a range of biochemical and physiological effects in both insects and mammals. In insects, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause paralysis, reduced feeding, and reduced reproductive success. In mammals, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause a range of symptoms including muscle weakness, respiratory distress, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
Phoxim is a widely used insecticide and is readily available for use in laboratory experiments. Its potent inhibitory effects on acetylcholinesterase make it a useful tool for investigating the role of this enzyme in the nervous system. However, its toxicity and potential for environmental harm must be carefully considered when using O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate and other organophosphate insecticides. Some possible areas of investigation include:
1. Developing new insecticides with improved selectivity and reduced environmental impact.
2. Investigating the mechanisms of insecticide resistance and developing strategies for managing resistant pests.
3. Studying the effects of chronic low-level exposure to organophosphates on human health.
4. Investigating the potential for organophosphate exposure to contribute to the development of neurological disorders such as Alzheimer's disease.
5. Developing new methods for monitoring and detecting organophosphate exposure in the environment.
Synthesemethoden
Phoxim is synthesized by reacting 2-chloro-1,3-benzoxazole with dimethyl phosphorodithioate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Phoxim has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to investigate the mechanisms of acetylcholinesterase inhibition and the development of insecticide resistance. Phoxim has also been used in studies on the effects of organophosphate exposure on human health and the environment.
Eigenschaften
CAS-Nummer |
1218-13-9 |
|---|---|
Produktname |
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate |
Molekularformel |
C10H12NO4PS2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12NO4PS2/c1-13-16(17,14-2)18-7-11-8-5-3-4-6-9(8)15-10(11)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
BUYSMFTYOZPNHJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
Kanonische SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
Andere CAS-Nummern |
1218-13-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






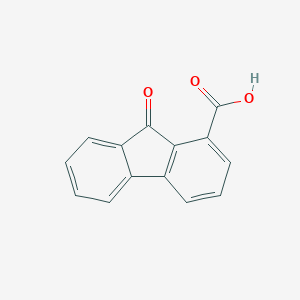
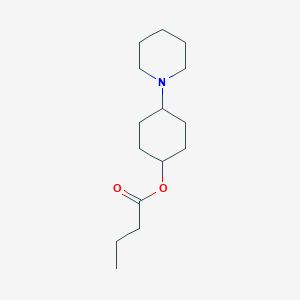


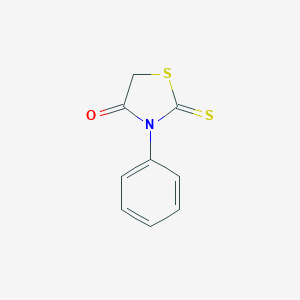
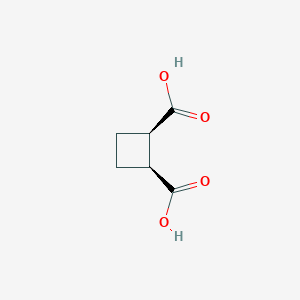
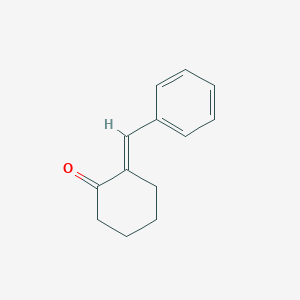
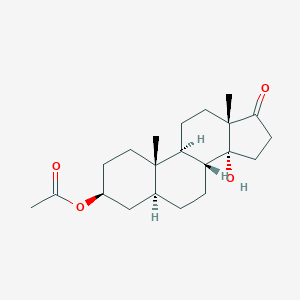
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
